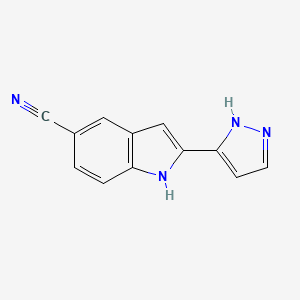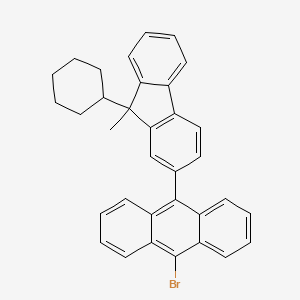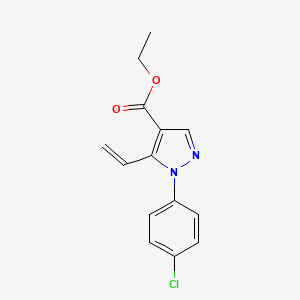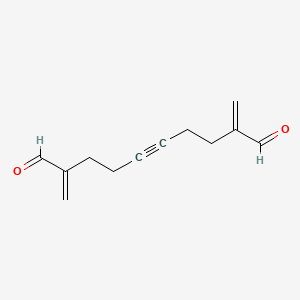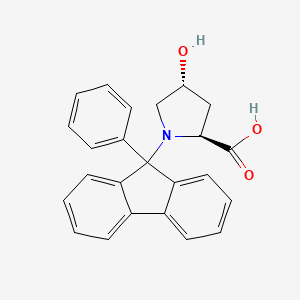
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 4-hydroxy and 9-phenyl-9H-fluoren-9-yl groups to the proline backbone imparts distinct chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- typically involves multi-step organic reactions. The process begins with the protection of the amino group of L-Proline, followed by the introduction of the 4-hydroxy group through hydroxylation reactions. The 9-phenyl-9H-fluoren-9-yl group is then attached via a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use.
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: The parent amino acid, essential for protein synthesis.
4-Hydroxyproline: A derivative of proline with a hydroxyl group, important in collagen stability.
9-Phenyl-9H-fluorene: A compound with a similar fluorenyl group, used in organic electronics.
Uniqueness
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- is unique due to the combination of the proline backbone with the 4-hydroxy and 9-phenyl-9H-fluoren-9-yl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in asymmetric synthesis, protein studies, and material science.
Propiedades
Número CAS |
769939-78-8 |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H21NO3/c26-17-14-22(23(27)28)25(15-17)24(16-8-2-1-3-9-16)20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,17,22,26H,14-15H2,(H,27,28)/t17-,22+/m1/s1 |
Clave InChI |
GISIZESJYVCCJA-VGSWGCGISA-N |
SMILES isomérico |
C1[C@H](CN([C@@H]1C(=O)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O |
SMILES canónico |
C1C(CN(C1C(=O)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
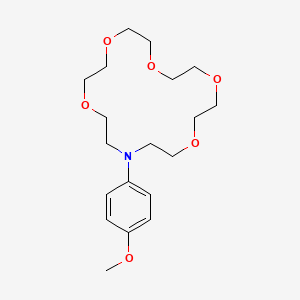
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
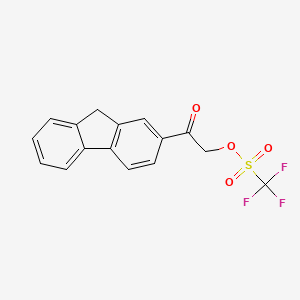
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
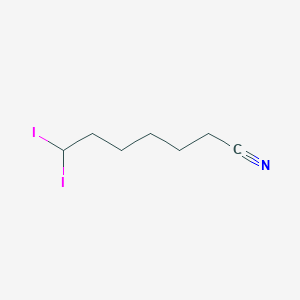
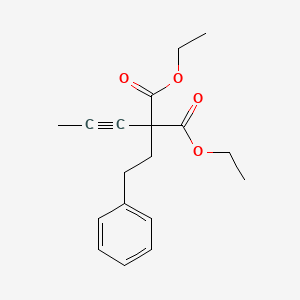
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
